![molecular formula C22H22N4O3S B2727715 3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251615-18-5](/img/structure/B2727715.png)
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Herbicidal Activity
Research on sulfonamide derivatives similar to the specified compound has shown potential applications in agriculture, particularly as herbicides. For example, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests that derivatives like the one could be developed for use in weed management strategies.
Antimicrobial Properties
Another significant area of application for sulfonamide derivatives is in the development of antimicrobial agents. Studies have synthesized and evaluated the antimicrobial activity of various triazoloquinazoline and triazolopyridine compounds, showing promise against a range of microbial pathogens (El‐Kazak & Ibrahim, 2013). This suggests that compounds with similar structures could be explored further for their potential to combat infectious diseases.
Anticancer Research
Sulfonamide derivatives, including those with a triazolopyridine core, have been explored for their anticancer properties. Modification of these compounds has led to derivatives with potent antiproliferative activities against various human cancer cell lines, suggesting potential applications in cancer treatment (Wang et al., 2015). The research indicates that structural modifications can enhance therapeutic efficacy while reducing toxicity.
Insecticidal Agents
Compounds containing the sulfonamide moiety have also been investigated for their potential as insecticidal agents. Synthesis and biological evaluation of new bioactive sulfonamide thiazole derivatives have shown potent toxic effects against certain pests, offering a basis for developing new insecticides (Soliman et al., 2020). This suggests that exploring similar compounds could contribute to safer and more effective pest control solutions.
Mechanism of Action
The [1,2,4]triazolo[4,3-a]pyridine class is a subset of the larger triazole class of compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
properties
IUPAC Name |
3-ethyl-N-[(3-methoxyphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-3-21-23-24-22-20(13-8-14-25(21)22)30(27,28)26(18-10-5-4-6-11-18)16-17-9-7-12-19(15-17)29-2/h4-15H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHWYXOWYHSRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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